4-(Aminomethyl)indolin-2-one is a compound that belongs to the indolinone family, which is characterized by its unique bicyclic structure. This compound is recognized for its potential applications in medicinal chemistry, particularly due to its biological activity and structural properties. The indolinone moiety has been extensively studied for its role in various pharmacological activities, including anti-cancer and anti-inflammatory effects.
The compound can be synthesized from various starting materials, including indoles and aldehydes, through several synthetic routes. It is often derived from the reaction of indolin-2-one derivatives with amines or through functionalization reactions involving the indole framework.
4-(Aminomethyl)indolin-2-one is classified as an indole derivative and can be categorized within the broader class of heterocyclic compounds. Its structure includes both nitrogen and carbon atoms arranged in a specific configuration that contributes to its reactivity and biological properties.
The synthesis of 4-(Aminomethyl)indolin-2-one can be achieved through various methods, including:
A common synthetic route involves:
The molecular structure of 4-(Aminomethyl)indolin-2-one consists of:
The molecular formula is , with a molecular weight of approximately 174.20 g/mol. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which help confirm its structure.
4-(Aminomethyl)indolin-2-one participates in several chemical reactions, including:
Reactions involving this compound often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for compounds like 4-(Aminomethyl)indolin-2-one typically involves:
Studies have shown that derivatives of indolinones exhibit significant activity against various cancer cell lines, suggesting that 4-(Aminomethyl)indolin-2-one may also possess similar properties.
Spectroscopic techniques confirm its identity:
4-(Aminomethyl)indolin-2-one has several scientific uses, including:
The 4-(aminomethyl)indolin-2-one scaffold emerged as a strategic pharmacophoric element through systematic optimization of the indolin-2-one core, a privileged structure in kinase inhibition. Early indolin-2-ones like SU5416 (Semaxanib) demonstrated the significance of the oxindole core for ATP-competitive kinase binding but exhibited limitations in pharmacokinetic properties and selectivity [5]. Introduction of the aminomethyl moiety at the C4 position represented a critical structural advancement, enhancing hydrogen-bonding capacity and modulating electronic properties to improve target engagement. This modification allowed for extended interactions within kinase hinge regions while maintaining the planar conformation essential for occupying the hydrophobic back pocket of kinase domains [1] [4].
The scaffold's evolution is exemplified in clinical candidates such as Sunitinib and Toceranib, where strategic substitution patterns transformed the indolin-2-one from a simple kinase binder to a multi-targeted inhibitor. Sunitinib (approved 2006) incorporates a dialkylaminoethyl side chain at C4, demonstrating how the aminomethyl group serves as a versatile synthetic handle for appending diverse pharmacophoric elements targeting angiogenesis-related kinases (VEGFR, PDGFR) [5]. Structure-activity relationship (SAR) studies revealed that electron-withdrawing substituents at C5/C6 positions enhanced kinase affinity, while N1 alkylation modulated solubility profiles—findings that directly informed the design of 4-(aminomethyl) derivatives [1].
Table 1: Evolution of Indolin-2-one-Based Clinical Candidates
Compound | Structural Features | Primary Kinase Targets | Development Status |
---|---|---|---|
SU5416 (Semaxanib) | 3-(3,5-Dimethylpyrrol-2-yl)methylene-2-indolinone | VEGFR-2, KIT | Phase II discontinued |
Sunitinib | N-(2-Diethylaminoethyl)-5-formamide derivative | VEGFR, PDGFR, KIT, FLT3 | FDA-approved (2006) |
Toceranib | 5-Carboxyamide-N-methylpiperazine derivative | VEGFR, PDGFR, KIT | FDA-approved (veterinary, 2009) |
4-(Aminomethyl) derivatives | C4-aminomethyl with C5/6 substitutions | Multi-kinase (optimized) | Preclinical optimization |
The 4-(aminomethyl)indolin-2-one core demonstrates exceptional versatility in targeting conserved regions across kinase families. Its mechanism involves competitive ATP binding through the lactam carbonyl and C4-aminomethyl group, forming dual hydrogen bonds with kinase hinge residues (e.g., Cys919 in VEGFR2, Glu917 in FLT3) [2] [8]. This binding mode enables broad-spectrum inhibition while permitting selectivity tuning through C5/C6 substituents. Molecular modeling studies reveal that the aminomethyl extension accesses a hydrophilic region near the gatekeeper residue, explaining its efficacy against both tyrosine and serine/threonine kinases [4].
In antiviral development, indole derivatives have demonstrated significant potential against viral enzymes, particularly HIV reverse transcriptase (RT) and integrase (IN). While 4-(aminomethyl)indolin-2-one specifically is under investigation, structural analogs like indolylarylsulfones (IASs) exhibit potent RT inhibition (EC₅₀ = 4–20 nM) through allosteric binding near the non-nucleoside inhibitor site [7]. Computational studies (PDB: 3MEG, 1UWB) confirm that indole scaffolds mimic natural nucleotide conformations, with the C4-aminomethyl group positioned to form salt bridges with conserved aspartate residues (e.g., Asp443 in HIV-1 IN) [7]. This pharmacophore demonstrates adaptability to viral mutation through modular modification—introduction of sulfonamide or piperazine groups at C5 enhances potency against drug-resistant strains like K103N/Y181C double mutants by filling emergent hydrophobic pockets [7].
Table 2: Key Kinase and Viral Targets of 4-(Aminomethyl)indolin-2-one Derivatives
Target Class | Specific Targets | Biological Role | Inhibitory Mechanisms |
---|---|---|---|
Oncokinases | VEGFR-1/2/3 | Angiogenesis regulation | ATP-competitive binding; disrupts autophosphorylation |
PDGFR-α/β | Stromal signaling, tumor proliferation | Blocks dimerization and activation | |
FLT3, KIT, RET | Cell survival/proliferation pathways | Targets juxtamembrane and catalytic domains | |
Viral Enzymes | HIV-1 Reverse Transcriptase | Viral RNA→DNA conversion | Allosteric inhibition (non-nucleoside site) |
HIV-1 Integrase | Viral DNA integration into host genome | Strand transfer inhibition via Mg²⁺ chelation | |
SARS-CoV-2 3CLpro | Viral polyprotein processing | Substrate-competitive binding |
4-(Aminomethyl)indolin-2-one serves as a molecular linchpin in hybrid scaffold design, leveraging its hydrogen-bonding capacity and conformational flexibility to integrate complementary pharmacophores. Three strategic hybridization approaches demonstrate its utility:
Antimicrobial Hybrids: Conjugation with thiazole rings via Schiff base formation yields derivatives with potent dual dihydrofolate reductase (DHFR) and quorum-sensing inhibition. Compound 7a (5-((4-methylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)indoline-2,3-dione) exemplifies this approach, exhibiting MIC₉₀ = 2–8 µg/mL against MRSA and P. aeruginosa by simultaneously targeting folate metabolism (IC₅₀ = 0.8 µM vs DHFR) and biofilm formation (78% inhibition at 32 µg/mL) [6]. The aminomethyl group facilitates membrane penetration while the thiazole moiety chelates essential metal ions in bacterial enzymes.
Kinase-Directed Hybrids: Molecular hybridization with benzamide pharmacophores generates histone deacetylase (HDAC)/kinase dual inhibitors. Pharmacophore models (HypoGen algorithm) identify the 4-aminomethyl group as a critical hydrogen bond donor matching HDAC surface zinc-binding motifs, while the indolinone core maintains kinase affinity [2] [4]. This rational design yielded compounds with balanced nanomolar inhibition (e.g., NSC108392: IC₅₀ = 14 nM HDAC2; IC₅₀ = 32 nM VEGFR2).
Natural Product-Inspired Hybrids: Structural fusion with natural product motifs like sulfathiazole enhances bioavailability and target diversity. Hybrids incorporating the sulfonamide moiety from antibacterial agents demonstrate synergistic effects—compound 12 achieved 16-fold potency enhancement against A549 lung cancer cells compared to parent indolinone by concurrently inhibiting carbonic anhydrase IX and receptor tyrosine kinases [6] [9]. The aminomethyl spacer optimizes linker length for simultaneous engagement of discrete binding pockets.
Table 3: Hybrid Scaffolds Incorporating 4-(Aminomethyl)indolin-2-one
Hybrid Class | Conjugated Pharmacophore | Biological Activities | Advantages Over Parent Compounds |
---|---|---|---|
Thiazole-Indolinone | 2-Aminothiazole/ thiazol-4(5H)-one | Dual DHFR/QS inhibition; Antibiofilm activity (MBIC₅₀ 8–64 µg/mL) | Enhanced gram-negative penetration; Resistance mitigation |
Benzamide-Indolinone | N-(2-Aminophenyl)benzamide | HDAC/kinase dual inhibition (IC₅₀ < 50 nM both targets) | Epigenetic modulation complementing signal blockade |
Sulfonamide-Indolinone | Sulfathiazole moiety | Carbonic anhydrase IX/VEGFR2 inhibition (ΔTGI = 68% vs 42% sunitinib) | Tumor microenvironment targeting; Reduced efflux |
Amino Acid Conjugates | Lysine/arginine at C4 | Enhanced water solubility (logP reduction 1.2–1.8 units); Tumor cell selectivity | Improved pharmacokinetics; Lower cytotoxicity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7